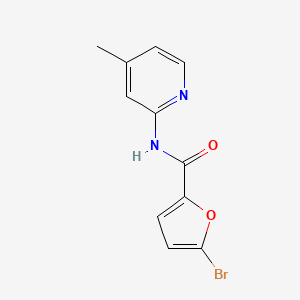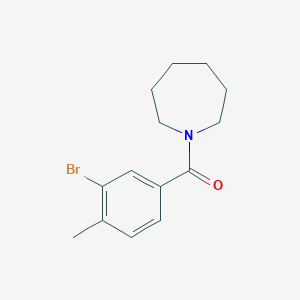![molecular formula C15H14N2O3S B5705698 2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)
2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide, commonly known as BDA-410, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BDA-410 belongs to the class of benzodioxole derivatives and has been shown to possess anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of BDA-410 is not fully understood. However, it has been suggested that BDA-410 may act by inhibiting the NF-κB signaling pathway, which is known to play a crucial role in inflammation and cancer. BDA-410 has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects
BDA-410 has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in LPS-stimulated macrophages. BDA-410 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Moreover, BDA-410 has been shown to reduce the levels of glucose and triglycerides in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
BDA-410 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Moreover, BDA-410 has been shown to have low toxicity in animal studies. However, there are also some limitations to using BDA-410 in lab experiments. For example, BDA-410 has poor solubility in water, which can make it difficult to administer to animals. Additionally, the mechanism of action of BDA-410 is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on BDA-410. One area of research could be to further elucidate the mechanism of action of BDA-410. This could involve studying its effects on various signaling pathways and identifying its molecular targets. Another area of research could be to investigate the potential therapeutic applications of BDA-410 in various diseases, such as cancer, inflammation, and diabetes. Finally, future research could focus on developing more efficient methods for synthesizing BDA-410 and improving its solubility in water.
Méthodes De Synthèse
The synthesis of BDA-410 involves the reaction of 2-aminophenylthiol with 1,3-benzodioxole-5-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. After purification, the final product is obtained as a white solid with a yield of 60-70%.
Applications De Recherche Scientifique
BDA-410 has been extensively studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. BDA-410 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c16-11-3-1-2-4-14(11)21-8-15(18)17-10-5-6-12-13(7-10)20-9-19-12/h1-7H,8-9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVUXUYQAPHKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819115 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-aminophenyl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)

![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)

![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)
![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)
![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)



![N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705709.png)